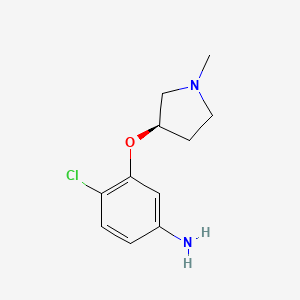

(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline

Description

Properties

IUPAC Name |

4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-14-5-4-9(7-14)15-11-6-8(13)2-3-10(11)12/h2-3,6,9H,4-5,7,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOQPNTZRMVGBT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677522 | |

| Record name | 4-Chloro-3-{[(3R)-1-methylpyrrolidin-3-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474937-66-1 | |

| Record name | 4-Chloro-3-{[(3R)-1-methylpyrrolidin-3-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline, also known by its CAS number 474937-66-1, is a compound with potential biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its structure includes a chloro group and a pyrrolidine moiety, which may influence its interaction with biological targets.

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 226.70 g/mol

- IUPAC Name : 4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyaniline

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action. Below are key findings from the literature:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of aniline can inhibit bacterial growth by interfering with the bacterial cell wall synthesis or protein production pathways .

Inhibition of Enzymatic Activity

One study highlighted the compound's ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in metabolic disorders .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound may induce cell death in cancer cell lines. The mechanism appears to involve apoptosis, mediated through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

-

Case Study on Antimicrobial Properties

- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Findings : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Case Study on Cytotoxic Effects

- Objective : To investigate the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was used for evaluating cell viability after treatment with varying concentrations of the compound.

- Findings : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM for HeLa cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.70 g/mol |

| Purity | ~95% |

| CAS Number | 474937-66-1 |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Cytotoxicity | IC50 ~ 25 µM in HeLa cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline” are best understood through comparison with analogous aniline derivatives. Below is a detailed analysis of key compounds, supported by molecular data and synthesis insights:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS/Reference) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₅ClN₂O | Cl (C4), (R)-1-methylpyrrolidin-3-yloxy (C3) | 234.71 | Chiral pyrrolidine, oxygen linker, chloro substituent |

| 4-((1-Methylpiperidin-4-yl)oxy)aniline (358789-72-7) | C₁₂H₁₇N₂O | 1-Methylpiperidin-4-yloxy (C4) | 205.28 | Piperidine ring (6-membered), no chloro, lower polarity |

| 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline | C₁₂H₇Cl₂F₃N₂O | Cl (C4), pyridinyloxy (C3: Cl, CF₃) | 329.10 | Pyridine ring, di-chloro, trifluoromethyl (lipophilic) |

| 3-Chloro-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]aniline (AGN-PC-0FVAYR) | C₁₃H₁₉ClN₂O | Cl (C3), pyrrolidinylmethyl (C4: methoxymethyl) | 254.76 | Methylene linker, methoxymethyl group, altered substitution pattern |

| 4-Chloro-3-(pyridin-2-yl)aniline (879088-41-2) | C₁₁H₉ClN₂ | Cl (C4), pyridin-2-yl (C3) | 205.65 | Direct pyridine attachment (no oxygen linker), reduced polarity |

| 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline (1203656-90-9) | C₁₄H₈ClF₅N₃O | Cl (C6 pyrrolopyridine), CF₃, difluoro (C3, C5) | 367.69 | Pyrrolopyridine core, multiple halogens, high molecular weight |

Key Observations

Oxygen linkers (e.g., in pyridinyloxy or pyrrolidinyloxy groups) enhance polarity compared to direct aryl attachments (e.g., 4-chloro-3-(pyridin-2-yl)aniline) .

Heterocyclic Variations: Piperidine vs. Pyridine vs. Pyrrolopyridine: Pyridine-based substituents (e.g., in ) introduce aromaticity and planarity, whereas pyrrolopyridine () adds fused-ring complexity and metabolic stability .

Functional Groups :

- Trifluoromethyl (CF₃) : Compounds like 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline leverage CF₃ for enhanced lipophilicity and resistance to oxidative metabolism .

- Methoxymethyl : The methoxymethyl group in AGN-PC-0FVAYR increases hydrophilicity but may reduce membrane permeability .

Stereochemistry :

- The (R)-configuration in the original compound is a critical differentiator, as stereoisomerism can drastically affect pharmacological activity—a feature absent in most analogues .

Preparation Methods

Starting Material Preparation

- The chloroaniline core is often prepared by reduction of the corresponding nitroaromatic compound under mild conditions using sodium borohydride in water at 55°C for 3 hours, employing green chemistry principles with catalyst recovery by magnet and purification by silica gel chromatography. This method yields high purity chloroaniline derivatives with yields around 78% in related compounds.

Purification and Characterization

Purification of the final product is achieved by preparative high-performance liquid chromatography (HPLC), often using C18 columns with gradients of water/methanol containing formic acid for improved peak resolution.

The stereochemical purity is maintained by using enantiopure starting materials and confirmed by chiral supercritical fluid chromatography (SFC) or chiral HPLC methods.

Detailed Reaction Scheme Overview

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitro reduction | NaBH4, water, 55°C, 3 h, catalyst | Conversion of nitro to aniline |

| 2 | Protection (if needed) | Benzyl protection of phenol | Protected intermediate |

| 3 | Nucleophilic substitution or Mitsunobu reaction | Chiral (R)-1-methylpyrrolidin-3-yl alcohol, Mitsunobu reagents or S_NAr conditions | Formation of ether linkage with stereochemical retention |

| 4 | Deprotection | Pd-catalyzed hydrogenation (if benzyl protected) | Free phenol or aniline derivative |

| 5 | Purification | Silica gel chromatography, preparative HPLC | Pure this compound |

Research Findings and Yields

The reduction of nitro aromatic precursors to chloroanilines under mild aqueous conditions with sodium borohydride and catalyst yields up to 78% with high purity.

The Mitsunobu reaction for installing the chiral pyrrolidinyl ether group preserves stereochemistry and provides good yields, typically in the range of 60-70%, depending on the substrate and reaction scale.

The synthesis of chiral pyrrolidinyl alcohol intermediates from pyroglutaminol involves multi-step sequences with overall moderate to good yields (40-65%) for each step, enabling access to both enantiomers for stereochemical control.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Nitro-substituted chloroaromatic compound |

| Reduction conditions | NaBH4, water, 55°C, 3 h, catalyst-assisted |

| Chiral pyrrolidinyl source | (R)-pyroglutaminol-derived 1-methylpyrrolidin-3-yl alcohol |

| Ether formation method | Mitsunobu reaction or nucleophilic aromatic substitution |

| Purification techniques | Silica gel chromatography, preparative HPLC (C18 column, water/methanol gradient) |

| Yield range | 60-78% depending on step and substrate |

| Stereochemical control | Use of enantiopure starting materials and chiral separations (SFC or chiral HPLC) |

Notes on Stereochemistry and Enantiomeric Purity

The (R)-configuration of the pyrrolidinyl substituent is critical for the biological activity of the compound and is preserved through the use of enantiopure intermediates and stereospecific reactions.

Chiral resolution or synthesis from chiral pool compounds like pyroglutaminol ensures high enantiomeric excess.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline, and how can reaction yields be optimized?

Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 4-chloro-3-hydroxyaniline derivatives and (R)-1-methylpyrrolidin-3-ol. Key optimization steps include:

- Catalyst selection : Use of initiators like triethylamine to accelerate amidation or etherification reactions, as demonstrated in analogous aniline derivatives .

- Temperature control : Reflux conditions in solvents such as dichloromethane or xylene to enhance reaction efficiency, with monitoring via TLC or HPLC .

- Purification : Column chromatography or recrystallization (e.g., from methanol) to isolate the enantiomerically pure product .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer :

- 1H-NMR and 13C-NMR : To confirm the presence of the pyrrolidinyloxy substituent and chloro-aniline backbone, with specific attention to splitting patterns for stereochemical assignment .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving enantiomeric purity and confirming the (R)-configuration via refinement of Flack parameters .

- Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns, particularly for chlorine atoms .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer :

- Storage protocols : Store in airtight, light-protected containers at 2–8°C to prevent degradation, as recommended for similar halogenated anilines .

- Stability assays : Accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the biological or catalytic activity of this compound?

Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on the compound’s stereochemistry and electron distribution .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic applications or redox processes .

- MD simulations : Assess conformational stability of the pyrrolidinyloxy group in solvent environments .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

- Multi-technique validation : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in stereochemical assignments .

- Dynamic NMR studies : Probe temperature-dependent splitting of pyrrolidinyl protons to confirm restricted rotation or intramolecular hydrogen bonding .

- Isotopic labeling : Use deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer :

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for analytical and preparative separation .

- Asymmetric catalysis : Utilize chiral ligands (e.g., BINOL derivatives) in key coupling steps to favor the (R)-enantiomer .

- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during process optimization .

Q. What are the potential metabolic pathways of this compound in biological systems?

Methodological Answer :

- In vitro microsomal assays : Use liver microsomes (human or rodent) with LC-MS to identify phase I (oxidation, dechlorination) and phase II (glucuronidation) metabolites .

- Isotope tracing : 14C-labeled analogs to track metabolic fate in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.